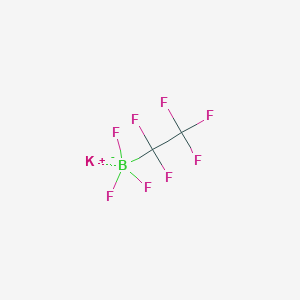

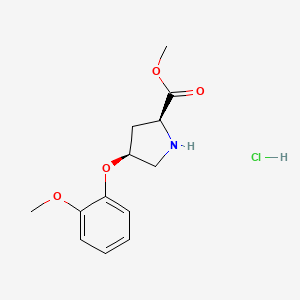

![molecular formula C14H21Cl2NO B1456182 4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220032-84-7](/img/structure/B1456182.png)

4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride

Descripción general

Descripción

4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride (CEPMPH) is a synthetic compound used in research laboratories. It is a white crystalline powder that is soluble in water and organic solvents, and has a molecular weight of 319.9 g/mol. CEPMPH is used in many areas of scientific research, including drug development, biochemistry, and organic synthesis.

Aplicaciones Científicas De Investigación

Metabolic Activity in Obese Rats

A study explored the metabolic activity of a compound similar to 4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride in obese rats. The compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, was found to reduce food intake and weight gain in obese rats when administered chronically. An increase in free fatty acid concentration was observed in treated rats (Massicot, Steiner, & Godfroid, 1985).

Synthesis and Molecular Structure Analysis

A study on the synthesis and molecular structure of compounds related to this compound was conducted. It focused on a compound synthesized by a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine. The study detailed the crystal and molecular structure of the compound (Khan et al., 2013).

Opiate Activity Probe

Research has been conducted on the xanthene-9-spiro-4'-piperidine nucleus as a probe for opiate activity. This study synthesized novel compounds to search for opiate analgesics with improved pharmacological properties. The introduction of a hydroxyl group into the 4-position of the xanthenespiropiperidine nucleus resulted in a potent mu-opiate agonist (Galt et al., 1989).

Paroxetine Hydrochloride Study

A comprehensive study on Paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor, revealed insights into its physicochemical properties, synthesis methods, and pharmacokinetics. Paroxetine shares structural similarities with this compound (Germann, Ma, Han, & Tikhomirova, 2013).

Synthesis and Biological Activities

A study synthesized 2,6-diaryl-3-methyl-4-piperidone derivatives and explored their chemical structures and biological activities. This research provides an understanding of the chemical behavior of compounds structurally related to this compound (Rameshkumar et al., 2003).

Neuropsychopharmacology

Another study examined the effects of a compound similar to this compound on feeding behavior and its neuropsychopharmacological aspects. The compound showed an impact on the satiety center, reducing obesity in mice without psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).

Propiedades

IUPAC Name |

4-[(2-chloro-4-ethylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO.ClH/c1-2-11-3-4-14(13(15)9-11)17-10-12-5-7-16-8-6-12;/h3-4,9,12,16H,2,5-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSOYXOJKNDHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1456101.png)

![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)

![4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456105.png)

-methanone hydrochloride](/img/structure/B1456107.png)

![(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456111.png)